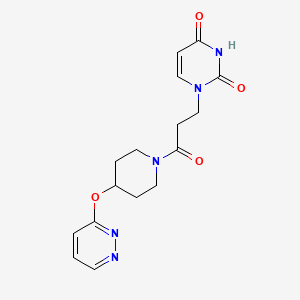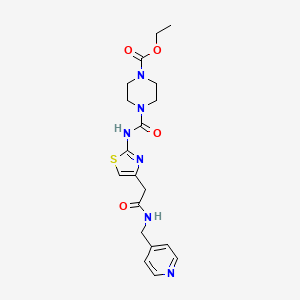
1-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine diones represent a class of heterocyclic compounds with diverse biological activities and significant synthetic utility. They serve as key scaffolds in the development of various pharmacologically active agents and have been the focus of extensive synthetic and medicinal chemistry research.
Synthesis Analysis
The synthesis of pyrimidine diones often involves multistep reactions including nitration, cyclization, and functional group transformations. For instance, Sako et al. (2000) described a synthesis route starting with commercially available compounds, proceeding through nitration with enriched nitric acid, and concluding with intramolecular oxidative cyclization.
Molecular Structure Analysis
The molecular structure of pyrimidine diones can be complex, featuring a variety of substituents that influence the compound's physical and chemical properties. The study by Orozco et al. (2009) on a related pyrimidine dione adduct emphasized the importance of hydrogen bonding in stabilizing the molecular structure.
Chemical Reactions and Properties
Pyrimidine diones undergo a range of chemical reactions, including amination, cyclization, and interaction with nucleophiles. These reactions are crucial for further functionalization and the development of derivatives with desired properties. The work by Gulevskaya et al. (1994) highlights the regioselective amination of condensed pyrimidines, demonstrating the synthetic versatility of these compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Chemical Synthesis and Reactions: Compounds like 1-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione are typically synthesized through multi-step chemical reactions involving pyrimidine and pyridazine derivatives. Such processes often involve the reaction of dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with ammonia or primary amines in the presence of an oxidant to yield amino derivatives, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Gulevskaya et al., 1999).
Biological Applications and Mechanistic Insights
- Mechanistic Investigations and Bioactivity: The structural motifs present in compounds similar to this compound are often explored for their biological activities. For instance, labeled derivatives of pyrimidine diones have been used as tools for mechanistic investigations, demonstrating the potential of such compounds in elucidating biological pathways and processes (Sako et al., 2000).
Advanced Material Science
- Novel Material Development: The unique chemical structures of pyrimidine and pyridazine derivatives lend themselves to the development of new materials with potential applications in various fields, including electronics and photonics. Research into the synthesis and application of these compounds can lead to innovative materials with unique properties.
Environmental and Agricultural Applications
- Herbicidal Activity: Research into pyrido[2,3-d]pyrimidine derivatives has identified several compounds with promising herbicidal activities, indicating the potential of pyrimidine-based compounds in agricultural applications. For example, certain pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been shown to exhibit significant inhibitory activity against protoporphyrinogen oxidase, a key enzyme in plant chlorophyll biosynthesis, highlighting their potential as herbicides (Wang et al., 2017).
Eigenschaften
IUPAC Name |
1-[3-oxo-3-(4-pyridazin-3-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c22-13-5-10-21(16(24)18-13)11-6-15(23)20-8-3-12(4-9-20)25-14-2-1-7-17-19-14/h1-2,5,7,10,12H,3-4,6,8-9,11H2,(H,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXUBHGZSDUEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)



![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)


![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)
